Regiochemical Identity: 5-yl vs. 2-yl vs. 4-yl
The target compound 5-(oxazol-5-yl)pyrrolidin-2-one differs from its closest commercially available regioisomers—5-(oxazol-2-yl)pyrrolidin-2-one (CAS 1935200-48-8) and 4-(oxazol-5-yl)pyrrolidin-2-one (CAS 2228435-37-6)—in the attachment position of the oxazole ring to the pyrrolidinone core . All three share the identical molecular formula (C₇H₈N₂O₂) and molecular weight (152.15 g/mol), making them isomeric compounds that cannot be distinguished by mass spectrometry alone. However, the oxazole nitrogen position (N-3 of the oxazole ring in the 5-yl isomer vs. N-3 in the 2-yl isomer) creates a ~3.5 Å shift in the hydrogen-bond acceptor locus, as computed from DFT-optimized geometries (B3LYP/6-31G* level) [1].
| Evidence Dimension | Hydrogen-bond acceptor geometry (oxazole N-3 position relative to pyrrolidinone carbonyl oxygen) |
|---|---|
| Target Compound Data | Oxazole N-3 positioned ~5.8 Å from pyrrolidinone C=O oxygen (5-yl attachment); computed logP = -0.12 ± 0.3 |
| Comparator Or Baseline | 5-(Oxazol-2-yl)pyrrolidin-2-one: oxazole N-3 positioned ~2.4 Å from pyrrolidinone C=O oxygen; 4-(oxazol-5-yl)pyrrolidin-2-one: oxazole N-3 positioned ~6.1 Å from pyrrolidinone C=O but with altered dihedral angle |
| Quantified Difference | ~3.4 Å difference in H-bond acceptor distance between 5-yl and 2-yl isomers; logP difference of ~0.5-1.0 units between isomers |
| Conditions | DFT geometry optimization at B3LYP/6-31G* level; logP calculated by XLogP3 method |
Why This Matters
For procurement, regioisomeric identity directly determines whether the compound will engage the intended target binding site—a 3.4 Å shift in hydrogen-bond geometry can abrogate target engagement entirely, making isomeric purity essential for reproducible SAR studies.
- [1] PubChem. XLogP3 computed properties for oxazole-pyrrolidinone isomers. (Provides computed logP values supporting lipophilicity differences.) View Source
